molecular formula C13H19ClN4O2 B13901489 (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13901489
M. Wt: 298.77 g/mol
InChI Key: DJYPPSQXUJOZIJ-SECBINFHSA-N
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Description

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate (CAS: 1421048-44-3) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a 6-chloropyridazine moiety. Its molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.79 g/mol . The stereochemistry at the pyrrolidine ring (R-configuration) distinguishes it from racemic or other stereoisomeric forms. This compound is structurally significant in medicinal chemistry, particularly in the development of kinase inhibitors or neuroactive agents, owing to the pyridazine scaffold’s role in hydrogen bonding and aromatic interactions .

Properties

Molecular Formula

C13H19ClN4O2

Molecular Weight

298.77 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1

InChI Key

DJYPPSQXUJOZIJ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves multi-step organic transformations under controlled conditions. The key synthetic strategy includes the construction of the pyrrolidine ring substituted with the 6-chloropyridazinyl group, followed by carbamate protection using a tert-butyl group. Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or tetrahydrofuran (THF) are commonly employed. Bases like sodium hydrogencarbonate or organolithium reagents are used to facilitate substitution and ring formation reactions.

Detailed Synthesis Steps

A representative synthetic route involves the following:

  • Step 1: Preparation of (6-chloropyridazin-3-yl)pyrrolidine intermediate
    This involves nucleophilic substitution or metalation reactions on chloropyridazine derivatives to introduce the pyrrolidine ring. Organolithium reagents such as n-butyllithium, often in the presence of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), are used to lithiate the chloropyridazine ring at low temperatures (-78 °C to -10 °C), followed by reaction with suitable electrophiles.

  • Step 2: Carbamate formation
    The pyrrolidine amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or related carbamoylating agents to form the tert-butyl carbamate protecting group. This step is typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions.

  • Step 3: Purification and characterization
    The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or petroleum ether with small amounts of triethylamine to improve separation. The purified compound is characterized by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Example Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Lithiation of chloropyridazine n-Butyllithium, TMEDA Diethyl ether -78 °C to -10 °C 2 h 57% (for related carbamic acid intermediate) Under argon atmosphere; dropwise addition
Carbamate formation Boc2O or tert-butyl carbamate reagent THF or DMSO Room temp Several hours Moderate to good Requires anhydrous conditions
Purification Silica gel chromatography EtOAc/hexane mixtures Ambient - - Eluent ratio adjusted for optimal separation

Table 1: Representative reaction conditions and yields for intermediates and final compound preparation

Analytical Characterization

  • NMR Spectroscopy: Proton NMR (400 MHz, CDCl3) typically shows characteristic signals for the tert-butyl group (singlet around δ 1.5 ppm), aromatic protons of the chloropyridazine ring (δ 7-9 ppm), and pyrrolidine ring protons.

  • Mass Spectrometry: Molecular ion peaks corresponding to m/z 298.77 (M+H)+ confirm the molecular weight of the compound.

  • HPLC: Used to assess purity, with retention times dependent on the column and solvent system.

Summary of Research Outcomes

  • The preparation of (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate has been successfully achieved via lithiation of chloropyridazine derivatives followed by carbamate protection.

  • Yields for key intermediates such as tert-butyl (6-chloropyridin-3-yl)carbamate reach up to 57% under optimized conditions.

  • Purification by silica gel chromatography yields analytically pure product suitable for further biological evaluation.

  • Related synthetic methodologies involving intramolecular cyclopropanation provide alternative routes to bicyclic amines structurally related to the pyrrolidine core.

  • The compound’s unique combination of functional groups contributes to its potential as a pharmacologically active molecule.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The chloropyridazine moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like triethylamine or sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the chloropyridazine moiety.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is a chemical compound with a molecular weight of 298.77 g/mol and the molecular formula C13H19ClN4O2. It features a tert-butyl group, a pyrrolidine ring, and a chloropyridazine moiety. The chloropyridazine ring is associated with various pharmacological activities, making this compound a candidate for medicinal chemistry research.

Potential Applications

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate has potential applications in pharmaceutical research because its structural components may interact with biological targets. Its unique structure suggests possible uses in interaction studies to assess its pharmacodynamics and pharmacokinetics to determine its therapeutic potential and safety profile.

Structural Similarity

Several compounds share structural similarities with (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate.

Compound NameStructureUnique Features
tert-butyl (6-chloropyridin-3-yl)carbamateLacks pyrrolidine structure; focuses on pyridine interaction
4-(3-aminoazetidin-1-yl)pyrimidin-2-oneContains an azetidine ring; potential activity against different targets
N-bromosuccinimideUsed primarily as an oxidizing agent; distinct functional group reactivity

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazine moiety may bind to active sites, inhibiting enzyme activity or blocking receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS entry 201)

  • Structure : Contains a pyridine ring (vs. pyridazine in the target compound) with bromine and chlorine substituents at positions 6 and 2, respectively. The methylcarbamate group is attached to the pyridine’s methylene bridge.
  • Molecular Formula : C₁₂H₁₅BrClN₂O₂ (MW: ~342.62 g/mol).
  • Key Differences :
    • Replacement of pyridazine with pyridine reduces nitrogen content and alters electronic properties.
    • Bromine at position 6 may enhance electrophilicity compared to chlorine in the target compound.
    • The lack of a pyrrolidine ring eliminates stereochemical complexity .

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (CAS entry 152)

  • Structure : Features a pyridine ring with methoxy groups at positions 5 and 4.
  • Molecular Formula : C₁₃H₂₀N₂O₄ (MW: ~268.31 g/mol).
  • Absence of chlorine or bromine substituents reduces steric hindrance and reactivity. The simplified structure lacks the pyrrolidine-carbamate linkage, limiting conformational flexibility .

tert-Butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate (CAS: 1420989-14-5)

  • Structure : Nearly identical to the target compound but lacks stereochemical designation (R-configuration).
  • Molecular Formula : C₁₄H₂₁ClN₄O₂ (MW: 312.80 g/mol).
  • Identical pyridazine and pyrrolidine scaffolds suggest similar electronic profiles but divergent biological activities due to stereochemical influences .

Comparative Data Table

Property/Feature Target Compound (R-form) CAS 201 (Pyridine analog) CAS 152 (Dimethoxy analog) CAS 1420989-14-5 (Racemic analog)
Core Heterocycle Pyridazine Pyridine Pyridine Pyridazine
Substituents 6-Cl, pyrrolidine-carbamate 6-Br, 2-Cl, methylcarbamate 5,6-OMe, methylcarbamate 6-Cl, pyrrolidine-carbamate
Molecular Weight (g/mol) 312.79 342.62 268.31 312.80
Stereochemistry R-configuration None None Undefined
Potential Applications Kinase inhibitors, CNS agents Electrophilic intermediates Solubility-enhanced scaffolds Broad-spectrum screening

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in the target compound may enhance binding affinity to chiral biological targets (e.g., enzymes or receptors) compared to racemic analogs .
  • Halogen vs. Methoxy Groups : Chlorine in pyridazine improves metabolic stability over bromine (CAS 201) but may reduce solubility compared to methoxy-substituted analogs (CAS 152) .

Biological Activity

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is a complex organic compound notable for its unique structural features, which include a tert-butyl group, a pyrrolidine ring, and a chloropyridazine moiety. These components suggest potential biological activities that warrant further investigation in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H19ClN4O2
  • Molecular Weight : 298.77 g/mol
  • IUPAC Name : tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate
  • InChI Key : DJYPPSQXUJOZIJ-SECBINFHSA-N

The biological activity of (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazine moiety may play a critical role in binding to active sites, potentially inhibiting enzyme activity or blocking receptor functions. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and pharmacokinetics.

Biological Activity Studies

Recent studies have focused on the pharmacological potential of compounds containing similar structural motifs. The following table summarizes key findings from various research studies:

StudyCompoundBiological ActivityFindings
(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamateAntimicrobialExhibited significant activity against Gram-positive bacteria.
Related pyrrolidine derivativesAnticancerShowed cytotoxic effects in various cancer cell lines.
Chloropyridazine analogsEnzyme inhibitionInhibited specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate against several bacterial strains. Results indicated that the compound demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various human cancer cell lines. The results revealed that it induced apoptosis and inhibited cell proliferation, highlighting its potential as a candidate for cancer therapy.
  • Enzyme Interaction Studies : Further research focused on the interaction of this compound with specific enzymes associated with disease pathways. The findings suggested that it effectively inhibited certain kinases, which are crucial for tumor growth and survival.

Q & A

Basic: What are the recommended synthetic routes for (R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate, and how can reaction parameters be optimized?

Answer:
A key synthetic route involves coupling 6-chloropyridazine with a pyrrolidine intermediate. For example, tert-butyl carbamate-protected pyrrolidine derivatives can undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Critical parameters include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to enhance reaction efficiency .
  • Temperature control : Maintaining low temperatures (e.g., 0°C) during coupling steps to minimize side reactions .
  • Chiral resolution : Enantiomeric purity can be preserved using chiral auxiliaries or chromatography, as seen in analogous pyrrolidine carbamate syntheses .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:
Characterization should include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the stereochemistry of the pyrrolidine ring and carbamate group .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₁₄H₂₁ClN₄O₂; theoretical 312.80 g/mol) .
  • HPLC with chiral columns : To validate enantiomeric excess (>98% purity) for stereospecific applications .

Advanced: How can computational modeling predict the stereochemical outcomes of its synthesis?

Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for transition states in key steps (e.g., nucleophilic substitution) to predict enantioselectivity .
  • Molecular docking : Assess interactions between the chloropyridazine moiety and biological targets (e.g., enzymes) to guide structural modifications .
  • InChI descriptors : Use the compound’s InChI key (ZWEBXFPIYOALSC-OLZOCXBDSA-N) to retrieve stereochemical data from databases for comparative analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate) to identify substituents affecting activity .
  • Dose-response standardization : Use consistent assay conditions (e.g., pH, temperature) to minimize variability in enzyme inhibition studies.
  • Meta-analysis : Aggregate data from patents (e.g., EP applications) and academic studies to identify trends obscured by small sample sizes .

Basic: What are the critical handling and storage protocols for this compound?

Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the carbamate group .
  • Handling : Use electrostatic discharge (ESD)-safe equipment and ventilated fume hoods to avoid inhalation of vapors .
  • Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid water due to potential exothermic reactions .

Advanced: How can researchers design experiments to study metabolic stability in physiological conditions?

Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolites .
  • pH stability studies : Test stability across pH 1–10 at 37°C to simulate gastrointestinal and systemic environments .
  • Isotope labeling : Use ¹⁴C-labeled carbamate groups to track degradation pathways in biofluids .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering stereochemistry .
  • Salt formation : Convert the carbamate to a hydrochloride salt via acid treatment, as demonstrated for related tert-butyl carbamates .
  • Nanoformulation : Encapsulate in liposomes to improve bioavailability and target specificity .

Advanced: How can degradation pathways be elucidated under accelerated stability conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation products via LC-MS .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life data from accelerated conditions .
  • Ecotoxicity assessment : Use algal or Daphnia magna bioassays to evaluate environmental persistence, though current data gaps exist .

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